molecular formula C9H8Cl2O B1612951 1-(2,3-Dichlorophenyl)propan-1-one CAS No. 213382-05-9

1-(2,3-Dichlorophenyl)propan-1-one

Cat. No. B1612951
M. Wt: 203.06 g/mol
InChI Key: RMIJMXPBQBQCHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .

Scientific Research Applications

Environmental Impact and Biodegradation

Studies have shown that chlorinated compounds like 1,3-Propanediol and 2,3-Butanediol, which share structural similarities with "1-(2,3-Dichlorophenyl)propan-1-one," are of significant interest due to their wide range of applications and their biodegradation. The microbial production of these diols and the subsequent environmental impact, including the processes for their recovery and purification, have been extensively reviewed. This research aims to improve yield, purity, and reduce energy consumption in the biodegradation process (Xiu & Zeng, 2008).

Toxicity and Environmental Contamination

The environmental impact of chlorophenols, closely related to "1-(2,3-Dichlorophenyl)propan-1-one," has been assessed, showing moderate to significant toxic effects on both mammalian and aquatic life. The studies underscore the importance of understanding the persistence and bioaccumulation of such compounds and their potential long-term effects on environmental health (Krijgsheld & Gen, 1986).

Role in Agricultural Environments

Herbicides containing compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) demonstrate the application of chlorinated chemicals in controlling agricultural pests. The behavior of these herbicides in agricultural settings and their microbial biodegradation reflect the ongoing efforts to mitigate environmental contamination while ensuring effective pest control. This review highlights the balance between agricultural efficacy and environmental safety, pointing towards the significance of sustainable practices in the use of such chemicals (Magnoli et al., 2020).

properties

IUPAC Name

1-(2,3-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIJMXPBQBQCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623218
Record name 1-(2,3-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)propan-1-one

CAS RN

213382-05-9
Record name 1-(2,3-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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